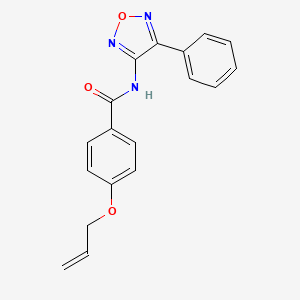
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide is a useful research compound. Its molecular formula is C18H15N3O3 and its molecular weight is 321.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data tables.
The compound has the following chemical characteristics:
- Molecular Formula: C18H15N3O3
- Molecular Weight: 321.32 g/mol
- CAS Number: 874129-53-0
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
Case Studies
- Zhang et al. (2023) conducted a study on various oxadiazole derivatives, including this compound. The compound was tested against several cancer cell lines:
- Dhumal et al. (2021) highlighted the potential of oxadiazole derivatives in targeting Mycobacterium bovis, suggesting that similar mechanisms could be exploited for cancer treatments by inhibiting specific metabolic pathways in cancer cells .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, particularly against resistant strains of bacteria.
Research Findings
In a study assessing the antimicrobial efficacy of various oxadiazole derivatives:
- Methodology: Disk diffusion and broth microdilution methods were employed to evaluate antibacterial activity.
- Results:
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit critical enzymes involved in cell cycle regulation and apoptosis pathways.
- Molecular Docking Studies: Computational studies suggest strong binding affinities to targets such as EGFR and IL-6 pathways, which are pivotal in cancer progression .
Data Table: Biological Activity Overview
Eigenschaften
IUPAC Name |
N-(4-phenyl-1,2,5-oxadiazol-3-yl)-4-prop-2-enoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-2-12-23-15-10-8-14(9-11-15)18(22)19-17-16(20-24-21-17)13-6-4-3-5-7-13/h2-11H,1,12H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFBYABEDZUHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














